2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(2,5-dimethylphenyl)acetamide involves multiple steps. One common method includes the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . Industrial production methods often involve solvent-free reactions or the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amide and quinoxaline moieties.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like triethylamine and palladium on carbon. Major products formed from these reactions include various substituted quinoxalines and amides .
Scientific Research Applications
2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new agrochemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. It can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the p53 protein pathway, which plays a crucial role in regulating cell growth and apoptosis .
Comparison with Similar Compounds
2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(2,5-dimethylphenyl)acetamide is unique due to its specific structural features and biological activities. Similar compounds include:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antimicrobial agent.
Levomycin: An antibiotic.
These compounds share the quinoxaline core but differ in their substituents and specific biological activities, highlighting the versatility and potential of quinoxaline derivatives in various applications .
Properties
Molecular Formula |
C26H30N4O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H30N4O3/c1-17-13-14-18(2)22(15-17)27-24(32)16-29-23-12-8-7-11-21(23)28-25(26(29)33)30(19(3)31)20-9-5-4-6-10-20/h7-8,11-15,20H,4-6,9-10,16H2,1-3H3,(H,27,32) |
InChI Key |
LPSNICYSXIISLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(C4CCCCC4)C(=O)C |
Origin of Product |
United States |
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